3,4-Dihydro-2H-1,4-benzoxazin-6-amine
Overview
Description
“3,4-Dihydro-2H-1,4-benzoxazin-6-amine” is a chemical compound . It is also known as “3,4-dihydro-2H-1,4-benzoxazin-6-ol” and is an off-white or light pink powder .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their derivatives has been a subject of interest due to their promising biological properties . Most of the available methods for preparing these heterocycles involve the annulation of a 1,4-benzoxazine ring to an arene scaffold . An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives in excellent enantio- and diastereospecificity (ee > 99%, de > 99%) proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C8H10N2O.H2O4S/c9-6-1-2-8-7 (5-6)10-3-4-11-8;1-5 (2,3)4/h1-2,5,10H,3-4,9H2; (H2,1,2,3,4)
. Chemical Reactions Analysis
The use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O -alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2 H -1,4-benzoxazines .Physical and Chemical Properties Analysis
The physical form of “this compound” is a solid . It should be stored in a dark place, under an inert atmosphere, at room temperature . The molecular weight of the compound is 151.16 .Scientific Research Applications
Synthesis and Material Applications
3,4-Dihydro-1,3-2H-benzoxazines, including 3,4-Dihydro-2H-1,4-benzoxazin-6-amine, are notable for their synthesis through the Mannich reaction and have diverse applications beyond being monomers for polybenzoxazines. These compounds serve as precursors for luminescent materials, ligands for cations, and reducing agents for precious metal ions (Wattanathana et al., 2017).
Chemical Properties and Reactions
These compounds have been studied for their vibrational properties, particularly in the fingerprint region of infrared and Raman spectra, demonstrating how variations in the linear amine group affect vibrational peaks (Dunkers & Ishida, 1995). Additionally, they have been involved in hydrolysis reactions with acetylenecarboxylic acid, yielding various products depending on the conditions and tautomeric forms of the compounds involved (Iwanami et al., 1964).
Polymer Science and Functional Materials
In polymer science, this compound derivatives are utilized in creating functional polymers and optoelectronic materials. The versatility in the structure of these compounds significantly impacts their desirable properties, making them valuable in sustainable development applications (Wattanathana et al., 2021).
Pharmaceutical Applications
One of the noteworthy applications of this compound derivatives is in the pharmaceutical industry. For instance, chemoenzymatic asymmetric synthesis techniques have been used to create derivatives for use as precursors in synthesizing Levofloxacin, an antimicrobial agent (López-Iglesias et al., 2015).
Bioactivity and Ecological Role
The bioactivity of benzoxazines, including their derivatives, has been studied for potential applications in herbicides and other agronomic utilities due to their phytotoxic and antimicrobial properties (Macias et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUGDGRIYQQKIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462905 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26011-57-4 | |
Record name | 3,4-Dihydro-2H-1,4-benzoxazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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